molecular formula C7H15ClN- B8555374 Cycloheptylazanium;chloride CAS No. 69163-89-9

Cycloheptylazanium;chloride

Cat. No.: B8555374
CAS No.: 69163-89-9
M. Wt: 148.65 g/mol
InChI Key: PVXWLXWTEKCYGD-UHFFFAOYSA-M
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Description

Cycloheptylazanium;chloride is an organic compound with the molecular formula C7H16ClN. It is a quaternary ammonium salt where the nitrogen atom is bonded to a cycloheptyl group and a chloride ion. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptylazanium;chloride can be synthesized through the reaction of cycloheptylamine with hydrochloric acid. The process involves the following steps:

    Cycloheptylamine Synthesis: Cycloheptylamine is prepared by the hydrogenation of cycloheptanone in the presence of ammonia and a suitable catalyst such as Raney nickel.

    Formation of this compound: Cycloheptylamine is then reacted with hydrochloric acid to form this compound. The reaction is typically carried out in an aqueous medium at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale hydrogenation reactors for the synthesis of cycloheptylamine, followed by the addition of hydrochloric acid in a controlled environment to ensure the purity and yield of the final product. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Cycloheptylazanium;chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

    Oxidation Reactions: The cycloheptyl group can be oxidized to form cycloheptanone or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form cycloheptylamine or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents such as water or alcohols, with reagents like sodium hydroxide or potassium cyanide.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide, usually in acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.

Major Products

    Substitution: Cycloheptyl alcohol, cycloheptyl cyanide.

    Oxidation: Cycloheptanone, cycloheptanol.

    Reduction: Cycloheptylamine.

Scientific Research Applications

Cycloheptylazanium;chloride has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: Employed in the study of ion transport and membrane permeability due to its ionic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of surfactants, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cycloheptylazanium;chloride involves its ability to interact with biological membranes and proteins. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. It also interacts with various enzymes and receptors, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylammonium chloride: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    Cyclooctylammonium chloride: Contains a cyclooctyl group, offering different steric and electronic properties.

Uniqueness

Cycloheptylazanium;chloride is unique due to its seven-membered ring structure, which provides distinct steric and electronic characteristics compared to its six- and eight-membered counterparts. This uniqueness makes it valuable in specific chemical reactions and applications where other compounds may not be as effective.

Properties

CAS No.

69163-89-9

Molecular Formula

C7H15ClN-

Molecular Weight

148.65 g/mol

IUPAC Name

cycloheptanamine;chloride

InChI

InChI=1S/C7H15N.ClH/c8-7-5-3-1-2-4-6-7;/h7H,1-6,8H2;1H/p-1

InChI Key

PVXWLXWTEKCYGD-UHFFFAOYSA-M

Canonical SMILES

C1CCCC(CC1)N.[Cl-]

Origin of Product

United States

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